3-(Piperazin-1-ylmethyl)-2H-chromen-2-one
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Overview
Description
3-(Piperazin-1-ylmethyl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of piperazine and chromenone. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-ylmethyl)-2H-chromen-2-one typically involves the reaction of 2H-chromen-2-one with piperazine in the presence of suitable catalysts and solvents. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used.
Scientific Research Applications
3-(Piperazin-1-ylmethyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the piperazine moiety and exhibits similar biological activities.
3-(Piperazin-1-yl)-1H-indole: Another compound with a piperazine ring, known for its diverse biological activities.
Uniqueness
3-(Piperazin-1-ylmethyl)-2H-chromen-2-one is unique due to the presence of the chromenone moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine-containing compounds and contributes to its specific interactions with molecular targets.
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-(piperazin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C14H16N2O2/c17-14-12(10-16-7-5-15-6-8-16)9-11-3-1-2-4-13(11)18-14/h1-4,9,15H,5-8,10H2 |
InChI Key |
VZGWKDBFRBVUPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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